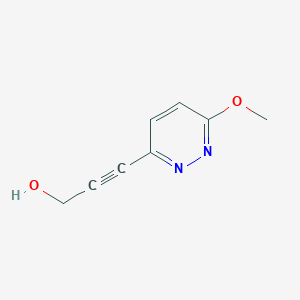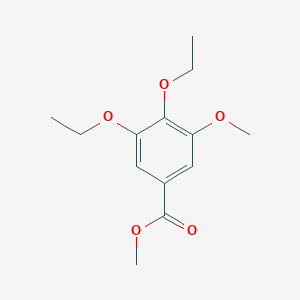
Triethoxy(10,10,10-trifluorodecyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(10,10,10-trifluorodecyl)silane: is an organosilicon compound with the molecular formula C16H33F3O3Si . It is characterized by the presence of a trifluorodecyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triethoxy(10,10,10-trifluorodecyl)silane typically involves the reaction of 10,10,10-trifluorodecanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
10,10,10-trifluorodecanol+triethoxysilane→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Triethoxy(10,10,10-trifluorodecyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation reactions.
Substituted Silanes: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Triethoxy(10,10,10-trifluorodecyl)silane is used as a precursor in the synthesis of fluorinated silanes and siloxanes. These compounds are valuable in the development of hydrophobic and oleophobic coatings .
Biology and Medicine: In biological research, this compound is used to modify surfaces to create biocompatible and non-fouling surfaces. This is particularly useful in the development of medical devices and implants .
Industry: The compound is employed in the production of specialty coatings and adhesives. Its unique properties make it suitable for applications requiring resistance to water, oils, and other contaminants .
Mecanismo De Acción
The mechanism of action of triethoxy(10,10,10-trifluorodecyl)silane primarily involves its ability to form strong bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with surfaces. This results in the formation of durable and stable coatings. The trifluorodecyl group imparts hydrophobic and oleophobic properties to the surface, making it resistant to water and oils .
Comparación Con Compuestos Similares
Triethoxysilane: Similar in structure but lacks the trifluorodecyl group.
Trimethoxy(10,10,10-trifluorodecyl)silane: Similar but with methoxy groups instead of ethoxy groups.
Triethoxy(octyl)silane: Similar but with an octyl group instead of a trifluorodecyl group.
Uniqueness: Triethoxy(10,10,10-trifluorodecyl)silane is unique due to the presence of the trifluorodecyl group, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds. This makes it particularly valuable in applications requiring high resistance to water and oils .
Propiedades
Número CAS |
656834-54-7 |
|---|---|
Fórmula molecular |
C16H33F3O3Si |
Peso molecular |
358.51 g/mol |
Nombre IUPAC |
triethoxy(10,10,10-trifluorodecyl)silane |
InChI |
InChI=1S/C16H33F3O3Si/c1-4-20-23(21-5-2,22-6-3)15-13-11-9-7-8-10-12-14-16(17,18)19/h4-15H2,1-3H3 |
Clave InChI |
SSUYLRLVXJFMSX-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCCCCCCC(F)(F)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
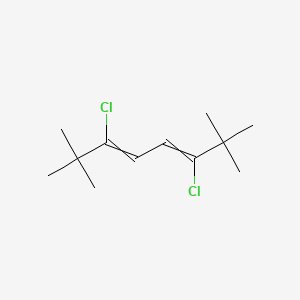
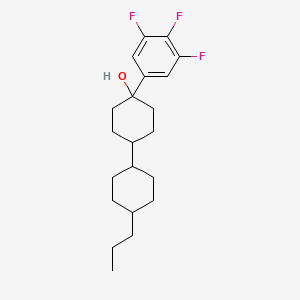

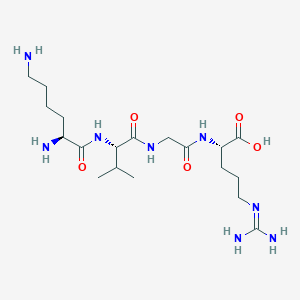
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
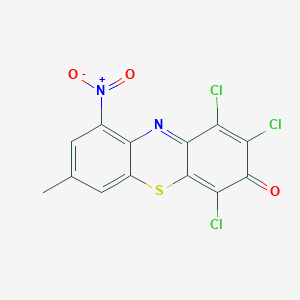

![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

